Cas no 1169952-82-2 (N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride)

N-(2,2,2-Trifluoroethyl)cyclopropanamine hydrochloride is a fluorinated amine derivative with a cyclopropyl moiety, offering unique reactivity and stability due to its structural features. The trifluoroethyl group enhances lipophilicity and metabolic resistance, making it valuable in medicinal chemistry and agrochemical applications. The hydrochloride salt form improves solubility and handling properties. This compound is particularly useful as a building block in the synthesis of bioactive molecules, where the cyclopropylamine scaffold can influence conformational rigidity and binding affinity. Its well-defined structure and high purity make it suitable for research and development in pharmaceuticals, enabling precise modifications for target-specific applications.
N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride structure
1169952-82-2 structure
Product Name:N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride
CAS No:1169952-82-2
MF:C5H9ClF3N
MW:175.579870939255
CID:4574562
PubChem ID:43810684
Update Time:2025-08-03

N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride
    • N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride
    • XNUIOISZOAAVDE-UHFFFAOYSA-N
    • AT25452
    • CS-0248047
    • J-003489
    • Z803145464
    • N-(2,2,2-trifluoroethyl)cyclopropanaminehydrochloride
    • 1169952-82-2
    • MFCD11099589
    • EN300-38924
    • N-(2,2,2-TRIFLUOROETHYL)CYCLOPROPANAMINE HCL
    • SCHEMBL21248092
    • AKOS026742272
    • MDL: MFCD11099589
    • Inchi: 1S/C5H8F3N.ClH/c6-5(7,8)3-9-4-1-2-4;/h4,9H,1-3H2;1H
    • InChI Key: XNUIOISZOAAVDE-UHFFFAOYSA-N
    • SMILES: C1(NCC(F)(F)F)CC1.[H]Cl

Computed Properties

  • Exact Mass: 175.038
  • Monoisotopic Mass: 175.038
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 94.9
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12A^2

N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride Security Information

N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1169952-82-2)N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride
Order Number:A1033006
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:50
Price ($):268.0/779.0
Email:sales@amadischem.com

Additional information on N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride

Exploring N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride (CAS 1169952-82-2): A Versatile Building Block in Modern Chemistry

In the realm of synthetic chemistry, N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride (CAS 1169952-82-2) has emerged as a pivotal intermediate with broad applications in pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique cyclopropylamine core and trifluoroethyl moiety, offers exceptional reactivity and stability, making it a sought-after reagent in drug discovery and fine chemical synthesis. Researchers increasingly focus on its role in fluorinated compound design, a trend driven by the growing demand for bioactive molecules with enhanced metabolic stability and membrane permeability.

The structural features of N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride contribute to its versatility. The cyclopropane ring introduces significant ring strain, which can be leveraged to facilitate novel bond-forming reactions, while the trifluoroethyl group imparts lipophilicity and electron-withdrawing properties—key traits for modulating pharmacokinetic profiles. Recent studies highlight its utility in constructing heterocyclic frameworks, particularly in the development of kinase inhibitors and GPCR-targeted therapeutics, addressing current industry needs for precision medicine approaches.

From an industrial perspective, the scalable synthesis of CAS 1169952-82-2 has gained attention amid supply chain challenges. Manufacturers are optimizing routes involving reductive amination or cyclopropanation strategies to improve yield and sustainability. Environmental considerations have also spurred interest in greener purification methods for this hydrochloride salt, aligning with the pharmaceutical sector’s push toward green chemistry principles. Analytical techniques like HPLC and LC-MS are critical for quality control, ensuring compliance with stringent regulatory standards for intermediates.

Beyond pharmaceuticals, this compound shows promise in advanced material applications. Its ability to serve as a precursor for fluorinated polymers has attracted materials scientists exploring hydrophobic coatings and dielectric materials. The trifluoromethyl group’s influence on electronic properties makes derivatives valuable in OLED and semiconductor research—areas experiencing exponential growth due to demands in flexible electronics and renewable energy technologies.

Frequently asked questions in academic circles revolve around the stereoselective modifications of this scaffold. The amine functionality allows for chiral resolution or asymmetric synthesis, enabling access to enantiopure derivatives for biological evaluation. Another hot topic involves computational studies predicting its metabolic pathways, leveraging AI-driven drug discovery tools to accelerate lead optimization—a reflection of how traditional synthetic chemistry intersects with modern digital approaches.

Storage and handling protocols for N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride emphasize moisture-sensitive properties typical of hydrochloride salts. Best practices recommend inert atmosphere storage with desiccants, while solubility data in polar aprotic solvents like DMSO or DMF aids experimental planning. These practical insights are crucial for researchers navigating its use in high-throughput screening or combinatorial chemistry workflows.

As patent analyses reveal, CAS 1169952-82-2 appears in several recent filings for antiviral and anticancer agents, underscoring its relevance in addressing global health challenges. The compound’s adaptability to click chemistry and bioorthogonal reactions further positions it as a key player in chemical biology, particularly in probe development for target engagement studies. Such applications resonate with the NIH’s emphasis on translational research tools.

The economic landscape for this intermediate reflects broader trends in fluorine chemistry markets, with projections indicating steady growth tied to demand for fluorinated APIs. Cost-effective production methods remain a focus area, as evidenced by catalytic process innovations published in journals like Organic Process Research & Development. These advancements address industry calls for reducing the environmental footprint of synthetic routes while maintaining cost competitiveness.

In educational contexts, N-(2,2,2-trifluoroethyl)cyclopropanamine hydrochloride serves as an excellent case study for teaching structure-activity relationships. Its well-defined spectroscopic signatures (¹H/¹³C NMR, IR) make it ideal for analytical chemistry training, while its synthetic versatility demonstrates core organic chemistry concepts—from protecting group strategies to nucleophilic substitution mechanisms. These pedagogical applications align with STEM education initiatives worldwide.

Looking ahead, the compound’s potential in PROTAC technology and targeted protein degradation highlights its evolving role in next-generation therapeutics. Its balanced lipophilicity and ability to form stable salts may address formulation challenges in these emerging modalities. Such cutting-edge applications ensure CAS 1169952-82-2 will remain a compound of significant interest across multiple scientific disciplines in the coming decade.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1169952-82-2)N-(2,2,2-trifluoroethyl)cyclopropanamine;hydrochloride
A1033006
Purity:99%/99%
Quantity:1g/5g
Price ($):268.0/779.0
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